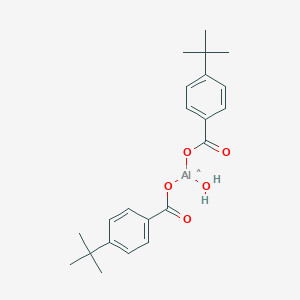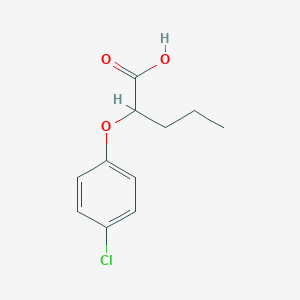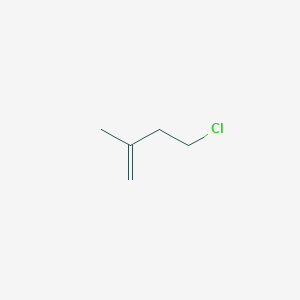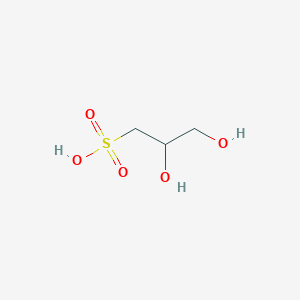
2-(1-Cyclohexen-1-yl)pyridine
Overview
Description
2-(1-Cyclohexen-1-yl)pyridine is a chemical compound with the molecular formula C11H13N . It has a molecular weight of 159.23 g/mol . The IUPAC name for this compound is 2-(cyclohexen-1-yl)pyridine .
Molecular Structure Analysis
The molecular structure of 2-(1-Cyclohexen-1-yl)pyridine consists of a pyridine ring attached to a cyclohexene ring . The InChI string for this compound isInChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h4-6,8-9H,1-3,7H2 . Chemical Reactions Analysis
While specific chemical reactions involving 2-(1-Cyclohexen-1-yl)pyridine are not available, similar compounds have been involved in various reactions. For instance, 2-(1-cyclohexen-1-yl)aniline has been reacted with phthalic anhydride to afford 2-(2-cyclohex-1-en-1-ylphenyl)- and 2-(2-cyclohex-1-en-1-ylphenyl)-6-methylphenyl)-1H-isoindole-1,3 (2H)-diones .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Cyclohexen-1-yl)pyridine include a molecular weight of 159.23 g/mol, a computed XLogP3-AA value of 2.6, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .Scientific Research Applications
Synthesis of Polyaniline Derivative
A new polyaniline (PANI) derivative, poly [2- (cyclohex-2-en-1-yl)aniline], was synthesized for the first time . By varying the synthetic parameters, the highest polymer yield was obtained if HNO3 and (NH4)2S2O8 were used .
Optical Properties
Variation in the conditions for synthesizing poly [2- (cyclohex-2-en-1-yl)aniline] resulted in changes in the optical properties . For example, the PANI derivative obtained in HClO4 medium and in the presence of (NH4)2S2O8 demonstrated the highest luminescence quantum yield (0.05) .
Thermal Degradation Analysis
Using thermogravimetric analysis of poly [2- (cyclohex-2-en-1-yl)aniline], the main three stages of the polymer thermal degradation were identified . Processing of thermogravimetric curves allowed us to calculate the kinetic and thermodynamic parameters of the thermal degradation of the polymer at various heating rates .
Sensor Material
The use of poly [2- (cyclohex-2-en-1-yl)aniline] as a sensitive material in resistive sensors showed a high response of electrical conductivity to the changes in humidity (% RH) and ammonia concentration in the environment .
Crystal Structure Analysis
The crystal structure of the isolated organic compound 2 was confirmed through single-crystal X-ray diffraction analysis . The experimental results regarding the molecular geometry and intermolecular interactions within the crystal are in accordance with the DFT calculations and Hirshfeld surface analysis .
Organic Synthesis
The compound is used in the synthesis of other organic compounds. For instance, it is used in the reaction to consume all the 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (4), which is monitored by TLC analysis .
Future Directions
properties
IUPAC Name |
2-(cyclohexen-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h4-6,8-9H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSSVEWIIHKOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161767 | |
| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclohexen-1-yl)pyridine | |
CAS RN |
14159-55-8 | |
| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-cyclohexen-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Pyridyl)cyclohexene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73UL5QV49S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)










